molecular formula C22H19N3OS B6524116 N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide CAS No. 477538-37-7

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide

Cat. No. B6524116
CAS RN: 477538-37-7
M. Wt: 373.5 g/mol
InChI Key: DFESBWCVOQPFNC-UHFFFAOYSA-N
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Description

“N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide” is a benzothiazole derivative . It has been studied for its potential applications in medical and pharmaceutical research .


Synthesis Analysis

The synthesis of benzothiazole derivatives often involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . In some cases, the synthesis begins with substituted 2-amino-benzothiazole intermediates .


Molecular Structure Analysis

The molecular structure of “this compound” is complex and involves a benzothiazole ring attached to a phenyl ring via a nitrogen atom . The benzothiazole ring is also attached to a dimethylamino group .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions. For instance, a Regel-type transition-metal-free direct C-2 aroylation of (benzo)oxazoles, (benzo)thiazoles and 1,3,4-oxadiazoles with acid chlorides is catalyzed by N,N-dimethyl-4-aminopyridine (DMAP) and affords the corresponding 2-keto­azoles .

Future Directions

Benzothiazole derivatives, including “N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide”, are being studied for their potential applications in medical and pharmaceutical research . Future research may focus on further elucidating their mechanisms of action, optimizing their synthesis, and evaluating their safety and efficacy in preclinical and clinical studies .

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3OS/c1-25(2)18-13-9-15(10-14-18)21(26)23-17-11-7-16(8-12-17)22-24-19-5-3-4-6-20(19)27-22/h3-14H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFESBWCVOQPFNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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